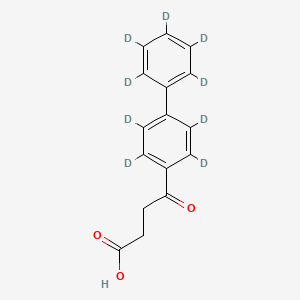

Fenbufen-d9

Description

BenchChem offers high-quality Fenbufen-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenbufen-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-4-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKPRAICRBAOD-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C(=O)CCC(=O)O)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fenbufen-d9: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenbufen-d9, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen. Its primary application in research is as an internal standard for the quantitative analysis of Fenbufen in biological matrices, particularly in pharmacokinetic and bioanalytical studies. This guide details the mechanism of action of Fenbufen, provides a detailed experimental protocol for its quantification using Fenbufen-d9, and presents relevant data in a clear, structured format.

Introduction to Fenbufen and Fenbufen-d9

Fenbufen is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily attributed to its active metabolites.[3] Fenbufen-d9 is a stable isotope-labeled version of Fenbufen, where nine hydrogen atoms have been replaced by deuterium.[4][5] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.[6] The key properties of Fenbufen and Fenbufen-d9 are summarized in the table below.

| Property | Fenbufen | Fenbufen-d9 |

| Chemical Name | γ-oxo-[1,1'-biphenyl]-4-butanoic acid | γ-oxo-[1,1'-biphenyl-d9]-4-butanoic acid |

| CAS Number | 36330-85-5 | 1189940-96-2 |

| Molecular Formula | C₁₆H₁₄O₃ | C₁₆H₅D₉O₃ |

| Molecular Weight | 254.28 g/mol | 263.34 g/mol |

| Primary Use | Non-steroidal anti-inflammatory drug (NSAID) | Internal standard in bioanalytical assays |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Fenbufen, like other NSAIDs, exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By blocking COX enzymes, Fenbufen effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[2][9]

The signaling pathway of prostaglandin synthesis and the inhibitory action of Fenbufen are illustrated in the following diagram.

Quantitative Analysis of Fenbufen using Fenbufen-d9

The use of a stable isotope-labeled internal standard like Fenbufen-d9 is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It compensates for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision.

Experimental Workflow

A typical workflow for the analysis of Fenbufen in a biological matrix (e.g., plasma) using Fenbufen-d9 as an internal standard is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis and Characterization of Deuterated Fenbufen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Deuterating Fenbufen

Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that has been used to treat pain and inflammation.[1] Like many pharmaceuticals, Fenbufen undergoes extensive metabolism in the body, which can influence its efficacy, pharmacokinetic profile, and potential for adverse effects.[2][3] The primary metabolic pathways for Fenbufen involve reduction of the ketone group and hydroxylation of the biphenyl ring system.[3]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy used in drug development to alter the metabolic fate of a compound.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down metabolism at specific sites, potentially leading to:

-

Improved Pharmacokinetic Profile: Increased half-life and systemic exposure.

-

Enhanced Efficacy: A higher concentration of the active drug for a longer duration.

-

Reduced Formation of Unwanted Metabolites: Minimizing potential off-target effects or toxicity.

For Fenbufen, deuteration of the biphenyl rings could potentially hinder hydroxylation, a key metabolic pathway. PubChem lists a Fenbufen-d9 variant, indicating academic or commercial interest in this deuterated form.[5]

Synthesis of Fenbufen (Non-Deuterated)

The most common and well-established method for synthesizing Fenbufen is through the Friedel-Crafts acylation of biphenyl with succinic anhydride.[1][6]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Biphenyl

-

Succinic anhydride

-

Aluminum trichloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃) solution (3%)

-

Ice

Procedure: [6]

-

To a three-necked round-bottom flask, add 30 mL of nitrobenzene.

-

With vigorous stirring, slowly add 8.1 g of aluminum trichloride.

-

Cool the solution to below 10°C in an ice bath.

-

In a separate mortar, grind together 4.5 g of biphenyl and 3.0 g of succinic anhydride.

-

Slowly add the powdered biphenyl and succinic anhydride mixture to the cooled nitrobenzene solution, maintaining the temperature below 10°C.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., four days, as per some literature procedures).

-

Quench the reaction by carefully pouring the mixture into a beaker containing 60 g of ice and 10 mL of concentrated hydrochloric acid.

-

Remove the nitrobenzene solvent via steam distillation.

-

Cool the remaining aqueous solution in an ice bath to precipitate the crude product.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the crude product from a hot 3% sodium carbonate solution. The product can be further purified by treatment with activated charcoal.

-

Acidify the hot, filtered solution with hydrochloric acid to precipitate the purified Fenbufen.

-

Filter the purified product, wash with water, and dry.

References

- 1. Fenbufen - Wikipedia [en.wikipedia.org]

- 2. Disposition and metabolism of fenbufen in several laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenbufen-d9 | C16H14O3 | CID 46781566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

The Role of Fenbufen-d9 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Fenbufen-d9 as an internal standard in bioanalytical method development. By providing a stable, isotopically labeled analog of the analyte, Fenbufen-d9 is instrumental in achieving accurate and precise quantification of Fenbufen and other structurally similar compounds in complex biological matrices. This guide delves into the core principles of its function, supported by detailed experimental protocols and data presentation, to offer a comprehensive resource for professionals in pharmaceutical research and development.

Core Principles: The Mechanism of Action of a Deuterated Internal Standard

The fundamental principle behind using a deuterated internal standard like Fenbufen-d9 lies in its near-identical physicochemical properties to the unlabeled analyte, Fenbufen. The substitution of nine hydrogen atoms with deuterium atoms results in a molecule that behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.

This co-eluting, mass-differentiated standard serves as a reliable reference to correct for variations that can occur at various stages of the analytical process:

-

Sample Preparation: Losses of analyte during extraction, evaporation, and reconstitution are mirrored by the internal standard.

-

Chromatographic Separation: Any slight variations in retention time are tracked by the internal standard.

-

Mass Spectrometric Detection: The most critical role is in correcting for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since Fenbufen-d9 is affected by the matrix in the same way as Fenbufen, the ratio of their signals remains constant, ensuring accurate measurement.

In essence, Fenbufen-d9 acts as a stable reference that experiences the same experimental variability as the analyte of interest. By measuring the ratio of the analyte response to the internal standard response, the variability is normalized, leading to significantly improved precision and accuracy of the analytical method.

Experimental Workflow and Logical Framework

The following diagrams illustrate the typical experimental workflow for a bioanalytical method using an internal standard and the logical basis for the effectiveness of a deuterated standard.

Caption: A typical bioanalytical workflow incorporating an internal standard.

Caption: The rationale for using a deuterated internal standard.

Exemplary Experimental Protocol: Determination of an Analyte in Human Plasma

While a specific validated method for Fenbufen using Fenbufen-d9 is not publicly available, the following protocol for the determination of mycophenolic acid (MPA) using Fenbufen as an internal standard provides a detailed and representative example of the methodologies employed. This protocol can be adapted for the analysis of Fenbufen with Fenbufen-d9.

1. Sample Preparation

-

To 200 µL of human plasma, add 20 µL of the internal standard working solution (Fenbufen in methanol).

-

Vortex for 30 seconds to ensure thorough mixing.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the LC-UV system.

2. Chromatographic Conditions

-

HPLC System: Agilent 1200 Series or equivalent.

-

Column: Supelcosil LC-CN (150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, water, 0.5M KH2PO4, and phosphoric acid (260:700:40:0.4, v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

UV Detection: 305 nm.

Data Presentation: Key Validation Parameters

The following tables summarize the essential quantitative data from a bioanalytical method validation, demonstrating the performance of the assay.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 0.1 - 40 µg/mL |

| Regression Equation | y = 0.1234x + 0.0012 |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| Concentration (µg/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Intra-assay Accuracy (%Bias) | Inter-assay Accuracy (%Bias) |

| 0.3 (LQC) | 7.06 | 5.15 | +15.40 | +19.00 |

| 4.0 (MQC) | 2.50 | 2.80 | -5.72 | -8.82 |

| 25.0 (HQC) | 0.97 | 1.92 | +2.96 | +5.31 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery

| Analyte | Concentration (µg/mL) | Mean Recovery (%) |

| Mycophenolic Acid | 0.3 | 85.2 |

| 4.0 | 88.1 | |

| 25.0 | 87.5 | |

| Fenbufen (IS) | 15.0 | 83.0 |

Table 4: Stability

| Stability Condition | Concentration (µg/mL) | Mean Stability (%) |

| Freeze-Thaw (3 cycles) | 0.3 | 95.8 |

| 25.0 | 98.2 | |

| Short-Term (24h at RT) | 0.3 | 96.5 |

| 25.0 | 99.1 | |

| Long-Term (30 days at -20°C) | 0.3 | 94.3 |

| 25.0 | 97.6 |

Conclusion

Fenbufen-d9 serves as an exemplary internal standard for the bioanalysis of Fenbufen and other related compounds. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, provides a robust solution for mitigating analytical variability, particularly from matrix effects. The use of a deuterated internal standard is a critical component in the development of reliable and accurate bioanalytical methods, ensuring the integrity of pharmacokinetic and toxicokinetic data in drug development. The methodologies and validation data presented in this guide offer a practical framework for the implementation and understanding of Fenbufen-d9 in a research and regulatory setting.

The Strategic Application of Deuterium Labeling to Fenbufen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the concept of deuterium labeling as applied to the non-steroidal anti-inflammatory drug (NSAID) Fenbufen. While specific literature on the synthesis and pharmacokinetic profile of deuterated Fenbufen is not publicly available, this document provides a comprehensive overview of Fenbufen's metabolism and pharmacokinetics, laying the groundwork for understanding the potential impact of deuterium substitution. Furthermore, it details established synthetic routes for Fenbufen and discusses general methodologies for deuterium labeling that could be applied to its structure.

Introduction to Fenbufen and the Rationale for Deuterium Labeling

Fenbufen, chemically known as 4-(4-biphenylyl)-4-oxobutanoic acid, is a prodrug that is converted in the body to its active metabolite, biphenylacetic acid (BPAA).[1] Like other NSAIDs, its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The primary rationale for investigating the deuterium labeling of Fenbufen lies in the potential to modulate its metabolic fate, a strategy that has been successfully employed to enhance the pharmacokinetic profiles of other pharmaceuticals.[2][3] By selectively replacing hydrogen atoms with their heavier isotope, deuterium, at sites of metabolic activity, it is possible to slow down the rate of metabolic conversion due to the kinetic isotope effect.[3][4] This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile.

Metabolism and Pharmacokinetics of Fenbufen

Understanding the metabolic pathways of Fenbufen is crucial for identifying optimal positions for deuterium labeling. Following oral administration, Fenbufen is rapidly absorbed and undergoes extensive metabolism.[5] The major metabolic transformations involve the reduction of the ketone group and subsequent oxidations.

The primary metabolites of Fenbufen identified in humans and various animal species include:

-

γ-hydroxy(1,1'-biphenyl)-4-butanoic acid: Formed by the reduction of the ketone group of Fenbufen.[5][6]

-

(1,1'-biphenyl)-4-acetic acid (BPAA): The major active metabolite, formed through further metabolism.[5][6]

-

4'-hydroxy(1,1'-biphenyl)-4-acetic acid: A hydroxylated derivative of BPAA.[5]

-

γ,4'-dihydroxy(1,1'-biphenyl)-4-butanoic acid and β,γ-dihydroxy(1,1'-biphenyl)-4-butanoic acid: Further oxidation products found in urine.[5]

The plasma half-life of Fenbufen is approximately 10 hours.[7] The active metabolite, BPAA, is a potent inhibitor of prostaglandin synthesis.[1]

Quantitative Pharmacokinetic Data for Fenbufen

| Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Human | [5] |

| Plasma Half-life (t1/2) | ~10.26 hours | Human | [7] |

| Protein Binding | >98% | Human | [5] |

Potential Sites for Deuterium Labeling in Fenbufen

Based on the metabolic profile, several positions on the Fenbufen molecule could be targeted for deuterium labeling to potentially alter its pharmacokinetics. Strategic placement of deuterium could slow the conversion to various metabolites, thereby prolonging the circulation of the parent drug or its active metabolite.

dot

Caption: Metabolic pathway of Fenbufen highlighting key transformations.

Experimental Protocols

While a specific protocol for the synthesis of deuterated Fenbufen is not available in the published literature, this section provides a detailed, generalized protocol for the synthesis of Fenbufen itself, which could be adapted for the introduction of deuterium.

Synthesis of Fenbufen via Friedel-Crafts Acylation

The most common laboratory and industrial synthesis of Fenbufen involves the Friedel-Crafts acylation of biphenyl with succinic anhydride.[8]

dot

Caption: General workflow for the synthesis of Fenbufen.

Materials:

-

Biphenyl

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium carbonate (Na₂CO₃)

-

Activated charcoal (optional)

-

Ethanol or Glacial Acetic Acid (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer and a thermometer, dissolve anhydrous aluminum chloride in nitrobenzene with stirring. Cool the solution to below 10°C in an ice bath.[9]

-

Slowly add a mixture of biphenyl and succinic anhydride to the cooled solution while maintaining the temperature below 10°C.[9]

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time can be lengthy, up to several days.[9]

-

Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[9]

-

Remove the nitrobenzene solvent via steam distillation.[9]

-

Cool the remaining aqueous solution in an ice bath to precipitate the crude Fenbufen.

-

Collect the crude product by filtration and wash with cold water.[9]

-

For purification, dissolve the crude product in a hot dilute solution of sodium carbonate. Activated charcoal can be added to decolorize the solution.[9]

-

Filter the hot solution to remove insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 1 to precipitate the purified Fenbufen.[9]

-

Collect the purified Fenbufen by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or glacial acetic acid.

General Strategies for Deuterium Labeling

The introduction of deuterium into the Fenbufen structure could be achieved through several established methods:

-

Use of Deuterated Starting Materials: The most straightforward approach would be to use deuterated biphenyl or deuterated succinic anhydride in the Friedel-Crafts acylation. For example, commercially available deuterated benzene could be used to synthesize deuterated biphenyl.

-

Acid or Base-Catalyzed H/D Exchange: Protons on the aromatic rings or alpha to the carbonyl groups could potentially be exchanged with deuterium by treatment with a deuterated acid (e.g., D₂SO₄) or a deuterated base (e.g., NaOD in D₂O) under appropriate conditions.

-

Catalytic H/D Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂ gas or D₂O.[10][11]

The choice of labeling strategy would depend on the desired position of the deuterium atoms and the compatibility of the reagents with the functional groups in the Fenbufen molecule.

Conclusion

While the direct synthesis and pharmacokinetic evaluation of deuterated Fenbufen have not been reported in the accessible scientific literature, this guide provides the foundational knowledge necessary for such an investigation. By understanding the metabolic pathways of Fenbufen, researchers can strategically select positions for deuterium labeling to potentially enhance its therapeutic profile. The provided synthetic protocol for Fenbufen serves as a starting point for the development of a synthesis for its deuterated analogs. Future research into the deuterium labeling of Fenbufen could lead to the development of a new chemical entity with improved pharmacokinetic properties, potentially offering clinical advantages over the parent compound.

References

- 1. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disposition and metabolism of fenbufen in several laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fenbufen - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. CN113979822A - A kind of preparation method of deuterated benzene compound - Google Patents [patents.google.com]

The Role of Fenbufen-d9 in NSAID Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Fenbufen-d9 as an internal standard in the metabolic studies of the non-steroidal anti-inflammatory drug (NSAID), Fenbufen. This document provides a comprehensive overview of Fenbufen's metabolic pathways, quantitative analytical methodologies, and detailed experimental protocols relevant to drug metabolism and pharmacokinetics (DMPK) studies.

Introduction to Fenbufen and the Significance of Deuterated Internal Standards

Fenbufen is a propionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1] It functions as a prodrug, with its therapeutic effects primarily attributed to its active metabolites.[2] Understanding the metabolic fate of Fenbufen is crucial for characterizing its efficacy and safety profile.

In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for accurate quantification of drugs and their metabolites in biological matrices. Fenbufen-d9, the deuterium-labeled analogue of Fenbufen, serves as an ideal internal standard for such studies. Its physicochemical properties are nearly identical to Fenbufen, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantitative data.

Metabolic Pathways of Fenbufen

The biotransformation of Fenbufen is extensive, primarily occurring in the liver. The metabolic cascade involves both Phase I and Phase II reactions, leading to the formation of several metabolites.

Phase I Metabolism: The initial phase of Fenbufen metabolism involves oxidation and reduction reactions, primarily mediated by the Cytochrome P450 (CYP450) family of enzymes. Based on the metabolism of other NSAIDs with similar structures, it is highly probable that CYP2C9 is a major contributor to the oxidative metabolism of Fenbufen.[3][4]

The key Phase I metabolites identified in human serum and urine include:

-

γ-hydroxy(1,1'-biphenyl)-4-butanoic acid: A major circulating metabolite.[5]

-

(1,1'-biphenyl)-4-acetic acid: Another primary active metabolite found in plasma.[5]

-

4'-hydroxy(1,1'-biphenyl)-4-acetic acid: Identified in urine.[5]

-

γ,4'-dihydroxy(1,1'-biphenyl)-4-butanoic acid: A urinary metabolite.[5]

-

β,γ-dihydroxy(1,1'-biphenyl)-4-butanoic acid: Also found in urine.[5]

Phase II Metabolism: Following Phase I transformations, Fenbufen and its metabolites can undergo conjugation reactions to increase their water solubility and facilitate excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common Phase II pathway for NSAIDs.[6][7] Fenbufen glucuronide has been shown to be a more potent inhibitor of mitochondrial ATP synthesis than the parent drug.[8]

The following diagram illustrates the proposed metabolic pathway of Fenbufen:

Quantitative Data from Pharmacokinetic Studies

The following tables summarize pharmacokinetic data for Fenbufen and its major metabolites in humans following a single oral dose. It is important to note that these historical data were generated using gas chromatography and HPLC methods without a deuterated internal standard.[5][9] The use of Fenbufen-d9 in a modern LC-MS/MS assay would be expected to yield data with higher precision and accuracy.

Table 1: Pharmacokinetic Parameters of Fenbufen and its Major Metabolites in Human Plasma

| Compound | Cmax (µg/mL) | Tmax (h) | Half-life (h) |

| Fenbufen | 5.97 | 1.19 | 10.26 |

| γ-hydroxy-4-biphenylbutyric acid | Not Specified | ~2 | 10.07 |

| 4-biphenylacetic acid | Not Specified | ~2 | 9.95 |

Data from a single 600 mg oral dose in patients with rheumatoid arthritis.[9] Peak serum concentrations of total drug-related compounds were reached by 2 hours, at which time fenbufen accounted for only 11% of these substances.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in Fenbufen metabolic studies, emphasizing the role of Fenbufen-d9.

Quantification of Fenbufen and its Metabolites in Human Plasma using LC-MS/MS with Fenbufen-d9 Internal Standard

While a specific published method for Fenbufen utilizing Fenbufen-d9 is not available, the following protocol is a representative example based on established methods for other NSAIDs.[10][11]

Objective: To accurately quantify the concentration of Fenbufen and its primary metabolites in human plasma.

Materials:

-

Fenbufen analytical standard

-

Fenbufen-d9 (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well protein precipitation plates

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Fenbufen and Fenbufen-d9 in methanol (1 mg/mL).

-

Prepare a working standard solution of Fenbufen by serial dilution in 50:50 ACN:water to create calibration standards ranging from 1 to 1000 ng/mL.

-

Prepare a working internal standard solution of Fenbufen-d9 at a fixed concentration (e.g., 100 ng/mL) in ACN.

-

Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Fenbufen working standard solution.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (Fenbufen-d9 in ACN).

-

Vortex mix for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to separate Fenbufen and its metabolites.

-

-

MS/MS Conditions (Negative Ion Mode):

-

Ionization: Electrospray Ionization (ESI), negative mode

-

Monitor the following Multiple Reaction Monitoring (MRM) transitions (hypothetical, to be optimized):

-

Fenbufen: Q1/Q3 transition

-

Fenbufen-d9: Q1/Q3 transition (with a +9 Da shift from Fenbufen)

-

Metabolites: Specific Q1/Q3 transitions for each metabolite.

-

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard (Fenbufen-d9).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Fenbufen in the unknown samples and QCs from the calibration curve using a weighted linear regression.

-

In Vitro Metabolic Stability of Fenbufen in Human Liver Microsomes

Objective: To determine the rate of metabolism of Fenbufen in human liver microsomes and to identify the metabolites formed.

Materials:

-

Fenbufen

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Fenbufen-d9 (for metabolite quantification)

Procedure:

-

Incubation:

-

Pre-warm a solution of HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

-

Add Fenbufen to the HLM solution to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard (Fenbufen-d9).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS as described in section 4.1 to quantify the remaining Fenbufen and identify and quantify the formed metabolites.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Fenbufen remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

-

The following diagram outlines the general workflow for an in vitro metabolic stability assay:

Conclusion

Fenbufen-d9 is an indispensable tool for the accurate and precise quantification of Fenbufen and its metabolites in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for obtaining reliable pharmacokinetic and metabolic data. The experimental protocols and metabolic pathways detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the disposition of Fenbufen and other NSAIDs. Future studies employing Fenbufen-d9 will undoubtedly contribute to a more comprehensive understanding of its clinical pharmacology and safety profile.

References

- 1. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of non-steroidal anti-inflammatory drugs (NSAIDs) by Streptomyces griseolus CYP105A1 and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 7. xenotech.com [xenotech.com]

- 8. Inhibition of ATP synthesis by fenbufen and its conjugated metabolites in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: Comparative Pharmacological Profile of Fenbufen versus Fenbufen-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen and its deuterated analog, Fenbufen-d9. While extensive data exists for Fenbufen, a prodrug valued for its anti-inflammatory, analgesic, and antipyretic effects, specific experimental data on Fenbufen-d9 is not publicly available. This document, therefore, presents the established pharmacological profile of Fenbufen and offers a scientifically grounded, theoretical comparison for Fenbufen-d9. The comparison is based on the well-understood principles of the kinetic isotope effect and its impact on drug metabolism. This guide also includes detailed experimental protocols for the comparative evaluation of these two compounds and visual diagrams to elucidate signaling pathways and experimental workflows.

Introduction to Fenbufen and the Rationale for Deuteration

Fenbufen is a phenylalkanoic acid derivative that functions as a prodrug.[1] Its therapeutic effects are primarily mediated through its active metabolites.[2] The primary mechanism of action for Fenbufen's metabolites is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3] Fenbufen itself demonstrates minimal intrinsic activity on COX enzymes, which contributes to a lower incidence of gastrointestinal side effects compared to other NSAIDs.[1]

The development of Fenbufen-d9, a deuterated version of Fenbufen, is predicated on the "deuterium switch" strategy.[4] This approach involves the substitution of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5] For drugs metabolized by cytochrome P450 (CYP) enzymes, this can lead to a reduced rate of metabolism, potentially resulting in an extended half-life, increased systemic exposure, and a modified metabolite profile.[5][6]

Pharmacological Profile: Fenbufen vs. Fenbufen-d9

The following sections detail the known pharmacological properties of Fenbufen and the predicted profile of Fenbufen-d9.

Mechanism of Action

Fenbufen's anti-inflammatory, analgesic, and antipyretic activities are not direct but are the result of its conversion to active metabolites.[1] The principal active metabolite, biphenylacetic acid (BPAA), is a potent inhibitor of both COX-1 and COX-2 enzymes.[1] By inhibiting these enzymes, the conversion of arachidonic acid to prostaglandins is blocked.[3]

-

Fenbufen: A prodrug with little to no direct COX inhibitory activity.[1]

-

Fenbufen-d9: Expected to be a prodrug with a similar mechanism of action, with its anti-inflammatory effects being dependent on its conversion to deuterated active metabolites.

Pharmacokinetics

The pharmacokinetic profile of Fenbufen has been well-characterized in humans. The corresponding parameters for Fenbufen-d9 are theoretical and based on the anticipated effects of deuteration.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Fenbufen | Fenbufen-d9 (Predicted) |

| Absorption | Readily absorbed from the GI tract.[7] | Similar absorption profile expected. |

| Tmax (Time to Peak Plasma Concentration) | Approximately 2 hours.[7] | May be similar or slightly delayed. |

| Protein Binding | >98% bound to plasma proteins.[7] | Expected to be highly protein-bound. |

| Metabolism | Extensively metabolized in the liver to active metabolites, including biphenylacetic acid and γ-hydroxybiphenylbutanoic acid.[7] | The rate of metabolism is predicted to be slower due to the kinetic isotope effect, potentially leading to a higher parent drug to metabolite ratio. |

| Half-life | Approximately 10.26 hours.[8] | Potentially longer half-life due to decreased metabolic clearance. |

| Excretion | Primarily excreted in the urine as metabolites and their conjugates.[7] | The excretion profile is expected to be similar, though the rate may be altered. |

Pharmacodynamics

The pharmacodynamic properties of Fenbufen are linked to the activity of its metabolites.

Table 2: Comparative Pharmacodynamic Parameters

| Parameter | Fenbufen | Fenbufen-d9 (Predicted) |

| COX-1 Inhibition (IC50) | 3.9 µM (for Fenbufen itself, though metabolites are more active).[9] | The intrinsic inhibitory activity of the deuterated metabolites on COX enzymes is expected to be similar to the non-deuterated counterparts. |

| COX-2 Inhibition (IC50) | 8.1 µM (for Fenbufen itself, though metabolites are more active).[9] | Similar to Fenbufen, the intrinsic activity of the deuterated metabolites is predicted to be comparable. |

| Anti-inflammatory Efficacy | Demonstrated efficacy in various animal models and clinical trials in rheumatoid arthritis and osteoarthritis.[9][10] | Potentially enhanced or more sustained efficacy due to prolonged exposure to active metabolites. |

| Analgesic and Antipyretic Effects | Effective in reducing pain and fever.[1] | Expected to have similar or potentially prolonged analgesic and antipyretic effects. |

Experimental Protocols for Comparative Analysis

To empirically determine the pharmacological profile of Fenbufen-d9 relative to Fenbufen, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key comparative studies.

In Vitro COX Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of Fenbufen, Fenbufen-d9, and their respective primary metabolites on COX-1 and COX-2.

Objective: To compare the in vitro COX inhibitory activity.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (Fenbufen, Fenbufen-d9, and their synthesized primary metabolites)

-

Prostaglandin E2 (PGE2) immunoassay kit

-

Appropriate buffers and reagents

Procedure:

-

Prepare a series of dilutions for each test compound.

-

In a multi-well plate, pre-incubate the COX-1 or COX-2 enzyme with each dilution of the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Efficacy Study (Carrageenan-Induced Paw Edema Model)

This widely used animal model assesses the acute anti-inflammatory activity of a compound.

Objective: To compare the in vivo anti-inflammatory effects and duration of action.

Materials:

-

Male Wistar rats (180-200g)

-

Carrageenan solution (1% in saline)

-

Test compounds (Fenbufen and Fenbufen-d9) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Divide the rats into groups (e.g., vehicle control, Fenbufen-treated, Fenbufen-d9-treated).

-

Administer the test compounds or vehicle orally at a predetermined dose.

-

After a specified time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Comparative Pharmacokinetic Study

This study would elucidate the differences in absorption, distribution, metabolism, and excretion between the two compounds.

Objective: To compare the pharmacokinetic profiles.

Materials:

-

Male Sprague-Dawley rats (200-250g) with cannulated jugular veins

-

Test compounds (Fenbufen and Fenbufen-d9)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer a single oral dose of Fenbufen or Fenbufen-d9 to the rats.

-

Collect blood samples from the jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to obtain plasma.

-

Extract the parent drug and its major metabolites from the plasma samples.

-

Quantify the concentrations of the analytes using a validated LC-MS/MS method.

-

Perform non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.).

Conclusion

Fenbufen is an established NSAID with a well-documented pharmacological profile, acting as a prodrug to deliver active COX-inhibiting metabolites. Fenbufen-d9 represents a logical next-generation compound, designed to leverage the kinetic isotope effect to potentially improve upon the pharmacokinetic properties of the parent drug. While direct comparative data is currently unavailable, the theoretical advantages of deuteration—namely, a reduced rate of metabolism leading to an extended half-life and increased drug exposure—suggest that Fenbufen-d9 could offer an improved therapeutic window. The experimental protocols detailed herein provide a clear roadmap for the necessary preclinical studies to empirically validate these theoretical benefits and fully characterize the pharmacological profile of Fenbufen-d9 in comparison to Fenbufen. Such studies are crucial for any future clinical development of this deuterated compound.

References

- 1. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Overview of efficacy of fenbufen in rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Differences Between Fenbufen and Fenbufen-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Fenbufen and its deuterated analog, Fenbufen-d9. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the key distinctions between these two compounds, with a focus on their physicochemical properties, analytical applications, and metabolic pathways.

Core Physicochemical Differences

Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class.[1] Fenbufen-d9 is a stable, isotopically labeled version of Fenbufen, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution is the fundamental difference that dictates their distinct applications. While Fenbufen is the active pharmaceutical ingredient, Fenbufen-d9's primary role is as an internal standard in bioanalytical studies to ensure the accuracy and precision of Fenbufen quantification.[2]

The substitution of hydrogen with deuterium leads to a slight increase in molecular weight but does not significantly alter the chemical properties of the molecule. However, this mass difference is critical for their differentiation in mass spectrometry-based analytical methods.

Table 1: Comparison of Quantitative Data for Fenbufen and Fenbufen-d9

| Property | Fenbufen | Fenbufen-d9 |

| Molecular Formula | C₁₆H₁₄O₃ | C₁₆H₅D₉O₃ |

| Molecular Weight | 254.28 g/mol [3][4][5] | 263.34 g/mol [6] |

| CAS Number | 36330-85-5[3][7] | 1189940-96-2 |

| Appearance | White to off-white solid[3][5] | Not explicitly stated, but assumed to be a solid |

| Melting Point | 184-187 °C[7] | Not available |

| Water Solubility | 0.0121 mg/mL[8] | Not available |

| logP | 3.07[8] | Not available |

| pKa (Strongest Acidic) | 4.22[8] | Not available |

Mechanism of Action and Metabolism of Fenbufen

Fenbufen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4]

Upon administration, Fenbufen is metabolized in the liver to its active metabolites. The major metabolic pathway involves the reduction of the ketone group to a hydroxyl group, followed by further oxidation. The primary active metabolite is 4-biphenylacetic acid.

Role of Fenbufen-d9 in Bioanalytical Methods

The primary application of Fenbufen-d9 is as an internal standard (IS) in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it corrects for variations in sample preparation, chromatography, and ionization efficiency.

Since Fenbufen-d9 has nearly identical chemical and physical properties to Fenbufen, it co-elutes during chromatography and experiences similar ionization and potential matrix effects. However, due to its higher mass, it can be distinguished from the unlabeled Fenbufen by the mass spectrometer. This allows for highly accurate and precise quantification of Fenbufen in complex biological matrices such as plasma, serum, and urine.

Experimental Protocol: Quantification of Fenbufen in Human Plasma using LC-MS/MS with Fenbufen-d9 as an Internal Standard

This section outlines a representative experimental protocol for the quantitative analysis of Fenbufen in human plasma.

Materials and Reagents

-

Fenbufen analytical standard

-

Fenbufen-d9 internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.

Sample Preparation (Protein Precipitation Method)

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma, add 10 µL of Fenbufen-d9 internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | ZORBAX Extend-C18, 2.1 mm x 100 mm, 1.8 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to initial conditions |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| MS System | Agilent 6495 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3500 V |

| Nebulizer Pressure | 40 psi |

| Drying Gas Flow | 9 L/min |

| Drying Gas Temperature | 350°C |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Fenbufen | 253.1 | 153.1 | 20 |

| Fenbufen-d9 | 262.2 | 158.1 | 20 |

Data Analysis

The concentration of Fenbufen in the plasma samples is determined by calculating the peak area ratio of the analyte (Fenbufen) to the internal standard (Fenbufen-d9). A calibration curve is constructed by plotting the peak area ratios of known concentrations of Fenbufen standards versus their concentrations. The concentration of Fenbufen in the unknown samples is then interpolated from this calibration curve.

Conclusion

The key difference between Fenbufen and Fenbufen-d9 lies in the isotopic labeling of the latter, which makes it an indispensable tool for the accurate and precise quantification of Fenbufen in biological matrices. While Fenbufen is the pharmacologically active compound, Fenbufen-d9 serves as the ideal internal standard in bioanalytical assays, enabling robust and reliable pharmacokinetic and toxicokinetic studies. This guide has provided a detailed comparison of their properties and a representative experimental protocol to illustrate the practical application of Fenbufen-d9 in a research setting.

References

- 1. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 2. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of the anti-inflammatory agent fenbufen and its metabolites in human serum and urine using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phenomenex.com [phenomenex.com]

Navigating the Isotope Effect: A Technical Guide to Deuterium-Substituted Fenbufen-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated isotope effects of deuterium substitution in Fenbufen-d9. Due to a lack of publicly available, direct comparative studies on Fenbufen-d9, this paper establishes a framework for understanding its potential pharmacokinetic profile based on the known metabolism of Fenbufen and the established principles of kinetic isotope effects.

Introduction to Deuterium Isotope Effects in Drug Development

Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope deuterium, has emerged as a strategic tool in drug development to enhance pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can significantly alter the metabolic fate of a drug, potentially leading to improved metabolic stability, a longer half-life, and a more favorable safety profile by reducing the formation of toxic metabolites.

Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body. Its therapeutic action is primarily attributed to its active metabolites. Therefore, understanding how deuteration might alter the formation of these metabolites is crucial for predicting the efficacy and safety of Fenbufen-d9.

Metabolic Pathways of Fenbufen

Fenbufen is a pro-drug that is metabolized to its active forms. The primary metabolic pathways include reduction and oxidation. In humans, the major circulating metabolites are γ-hydroxy(1,1'-biphenyl)-4-butanoic acid and (1,1'-biphenyl)-4-acetic acid.[1] Further transformation products, including hydroxylated and dihydroxylated species, have been identified in urine.[1] In various laboratory animals, a total of 11 metabolites have been characterized.[2]

Quantitative Data: Pharmacokinetic Parameters

While direct comparative data for Fenbufen-d9 is unavailable, the following tables summarize the known pharmacokinetic parameters for Fenbufen in humans and provide a hypothetical, illustrative comparison for Fenbufen-d9. The hypothetical values for Fenbufen-d9 are based on the expected reduction in metabolic clearance due to the kinetic isotope effect at the sites of deuteration.

Table 1: Pharmacokinetic Parameters of Fenbufen in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.19 h | [3] |

| Peak Plasma Concentration (Cmax) | 5.97 µg/mL | [3] |

| Plasma Half-Life (t½) | 10.26 h | [3] |

| Protein Binding | > 98% | [1] |

Table 2: Hypothetical Pharmacokinetic Parameters of Fenbufen-d9

| Parameter | Hypothetical Value | Rationale for Change |

| Time to Peak Plasma Concentration (Tmax) | ~1.2 h | Unlikely to be significantly affected by deuteration. |

| Peak Plasma Concentration (Cmax) | > 5.97 µg/mL | Reduced first-pass metabolism may lead to higher initial concentrations. |

| Plasma Half-Life (t½) | > 10.26 h | Slower metabolic clearance due to the kinetic isotope effect would extend the half-life. |

| Area Under the Curve (AUC) | Increased | A longer half-life and reduced clearance would result in greater overall drug exposure. |

| Metabolic Clearance (CL) | Decreased | The primary anticipated effect of deuteration, leading to slower elimination. |

Disclaimer: The data presented for Fenbufen-d9 is purely illustrative and intended to guide research. Actual values must be determined through experimental studies.

Experimental Protocols

To empirically determine the isotope effects of deuterium in Fenbufen-d9, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Fenbufen and Fenbufen-d9 in a controlled in vitro system.

Methodology:

-

Preparation of Microsomes: Liver microsomes from human and relevant animal species (e.g., rat, dog, monkey) are prepared through differential centrifugation of liver homogenates.

-

Incubation: Fenbufen and Fenbufen-d9 are incubated separately with the liver microsomes in the presence of a NADPH-generating system at 37°C. A typical incubation mixture would contain:

-

Liver microsomes (e.g., 0.5 mg/mL protein)

-

Test compound (Fenbufen or Fenbufen-d9, e.g., 1 µM)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining parent compound (Fenbufen or Fenbufen-d9).

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of Fenbufen and Fenbufen-d9 in a relevant animal model.

Methodology:

-

Animal Model: A suitable animal model is selected (e.g., Sprague-Dawley rats). Animals are divided into two groups: one receiving Fenbufen and the other receiving Fenbufen-d9.

-

Dosing: A single oral dose of Fenbufen or Fenbufen-d9 is administered to the respective groups.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via a cannulated vessel.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: Plasma concentrations of Fenbufen, Fenbufen-d9, and their major metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to determine key pharmacokinetic parameters, including Cmax, Tmax, t½, and AUC, using non-compartmental analysis.

Conclusion

While direct experimental data on the isotope effects of deuterium in Fenbufen-d9 is not currently available, this technical guide provides a robust theoretical framework for researchers. Based on the known metabolic pathways of Fenbufen and the principles of kinetic isotope effects, it is anticipated that Fenbufen-d9 will exhibit a slower rate of metabolism, leading to a longer half-life and increased overall drug exposure. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research into the pharmacokinetics and metabolic profile of Fenbufen-d9 is warranted to fully elucidate its potential as a therapeutically improved agent.

References

Methodological & Application

Application Note: High-Throughput Quantification of Fenbufen in Human Plasma using Fenbufen-d9 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fenbufen in human plasma. Fenbufen-d9, a stable isotope-labeled analog, is employed as an internal standard (IS) to ensure accuracy and precision. The method utilizes a simple and efficient protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Fenbufen.

Introduction

Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class, used for the management of pain and inflammation.[1] Accurate quantification of Fenbufen in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high selectivity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as Fenbufen-d9, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] This application note provides a detailed protocol for the extraction and quantification of Fenbufen in human plasma using Fenbufen-d9 as the internal standard.

Experimental

Materials and Reagents

-

Fenbufen and Fenbufen-d9 reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple quadrupole mass spectrometer with an ESI source

-

C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm)

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenbufen and Fenbufen-d9 by dissolving the appropriate amount of each standard in methanol.

Working Standard Solutions: Prepare serial dilutions of the Fenbufen stock solution in 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Fenbufen-d9 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 20 µL of the Fenbufen-d9 internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

LC Parameters:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 2.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to initial conditions |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | ESI Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Fenbufen | 253.1 | 197.1 | 100 | 15 |

| Fenbufen-d9 | 262.2 | 206.1 | 100 | 15 |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for Fenbufen in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

| Parameter | Result |

| Calibration Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | < 10 | 95 - 105 | < 12 | 93 - 107 |

| Medium | 100 | < 8 | 97 - 103 | < 10 | 96 - 104 |

| High | 1500 | < 7 | 98 - 102 | < 9 | 97 - 103 |

Recovery and Matrix Effect:

The extraction recovery of Fenbufen was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat standards. The use of Fenbufen-d9 effectively compensated for any matrix-induced signal suppression or enhancement.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | ~ 85 | < 15 |

| Medium | 100 | ~ 88 | < 12 |

| High | 1500 | ~ 90 | < 10 |

Visualizations

Caption: Experimental workflow for Fenbufen analysis.

Caption: Simplified metabolic pathway of Fenbufen.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of Fenbufen in human plasma. The use of Fenbufen-d9 as an internal standard ensures high accuracy and precision, making the method well-suited for high-throughput bioanalytical applications in clinical research and drug development. The simple protein precipitation sample preparation protocol allows for rapid sample processing and high sample throughput.

References

Application Notes and Protocols for Fenbufen-d9 in Plasma Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Fenbufen-d9 as an internal standard in the preparation of plasma samples for the quantitative analysis of Fenbufen. The methodologies described are based on established bioanalytical techniques for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and are intended to serve as a comprehensive guide for developing and validating a robust analytical method.

Introduction

Fenbufen is a non-steroidal anti-inflammatory drug used for the management of pain and inflammation. Accurate quantification of Fenbufen in plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Fenbufen-d9, is the gold standard in quantitative mass spectrometry-based bioanalysis. It compensates for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.

This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is detailed to guide the user through the process, from sample collection to final extract preparation for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the three sample preparation methods. These values are derived from literature for analogous NSAIDs and serve as a benchmark for method development and validation with Fenbufen and Fenbufen-d9.

Table 1: Comparison of Sample Preparation Methods for NSAID Analysis in Plasma

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | 80 - 95% | 70 - 90% | > 90% |

| Matrix Effect (%) | Moderate to High | Low to Moderate | Low |

| Selectivity | Low | Moderate | High |

| Throughput | High | Moderate | Moderate to High |

| Cost per Sample | Low | Low to Moderate | High |

| Automation Potential | High | Moderate | High |

Table 2: Typical Validation Parameters for LC-MS/MS Analysis of NSAIDs in Plasma

| Parameter | Typical Value |

| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

Experimental Protocols

General Reagents and Materials

-

Blank human plasma (with anticoagulant, e.g., K2EDTA)

-

Fenbufen analytical standard

-

Fenbufen-d9 (Internal Standard - IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Solid-Phase Extraction cartridges (e.g., C18 or polymeric sorbent)

-

SPE manifold

-

Autosampler vials

Stock and Working Solutions

-

Fenbufen Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenbufen in 10 mL of methanol.

-

Fenbufen-d9 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Fenbufen-d9 in 1 mL of methanol.

-

Fenbufen Working Standards: Prepare a series of working standards by serially diluting the Fenbufen stock solution with methanol:water (50:50, v/v) to prepare calibration curve standards.

-

Fenbufen-d9 Working Solution (e.g., 1 µg/mL): Dilute the Fenbufen-d9 stock solution with methanol:water (50:50, v/v). The optimal concentration should be determined during method development.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

-

Internal Standard Addition: Add 20 µL of the Fenbufen-d9 working solution to each tube.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides cleaner extracts than PPT and is effective for a wide range of analytes.

-

Sample Aliquoting: To a glass tube, add 200 µL of plasma sample, calibration standard, or quality control sample.

-

Internal Standard Addition: Add 20 µL of the Fenbufen-d9 working solution.

-

Acidification: Add 50 µL of 1% formic acid in water to acidify the sample and ensure Fenbufen is in its non-ionized form.

-

Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate (1:1, v/v)).

-

Extraction: Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.

-

Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and provides the cleanest extracts, minimizing matrix effects.

-

Sample Pre-treatment:

-

To 200 µL of plasma sample, add 20 µL of the Fenbufen-d9 working solution.

-

Add 200 µL of 2% formic acid in water and vortex.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

-

-

Drying:

-

Dry the cartridge under high vacuum for 5-10 minutes.

-

-

Elution:

-

Elute Fenbufen and Fenbufen-d9 with 1 mL of methanol into a clean collection tube.

-

-

Evaporation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.

-

-

Vortex and Transfer:

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis. Method optimization is recommended.

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B

-

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions (suggested):

-

Fenbufen: Q1 (m/z 253.1) -> Q3 (e.g., m/z 197.1)

-

Fenbufen-d9: Q1 (m/z 262.1) -> Q3 (e.g., m/z 206.1) (Note: The exact m/z values for the product ions should be determined by direct infusion of the standards.)

-